molecular formula C21H25NO4S B12136243 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide

Cat. No.: B12136243
M. Wt: 387.5 g/mol
InChI Key: SMUGVMILYSUFCD-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide typically involves multi-step organic reactions. The starting materials often include benzylamine, tetrahydrothiophene, and propoxybenzoyl chloride. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
  • N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Uniqueness

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its propoxybenzamide moiety differentiates it from similar compounds, potentially leading to unique interactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-propoxybenzamide

InChI

InChI=1S/C21H25NO4S/c1-2-13-26-20-11-7-6-10-19(20)21(23)22(15-17-8-4-3-5-9-17)18-12-14-27(24,25)16-18/h3-11,18H,2,12-16H2,1H3

InChI Key

SMUGVMILYSUFCD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

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